molecular formula C17H17N3O2S B4132289 1-(3-Nitrophenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)thiourea

1-(3-Nitrophenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)thiourea

Cat. No.: B4132289
M. Wt: 327.4 g/mol
InChI Key: LYOYGTDQLISWPR-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea: is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitrophenyl)-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea typically involves the reaction of 3-nitroaniline with 1,2,3,4-tetrahydro-1-naphthyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Reduction: Formation of N-(3-aminophenyl)-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea.

    Substitution: Formation of various substituted thioureas depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(3-nitrophenyl)-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Thioureas are known to inhibit various enzymes, and this compound is no exception. It is being investigated for its potential to inhibit enzymes involved in diseases such as cancer and bacterial infections.

Medicine

In medicinal chemistry, N-(3-nitrophenyl)-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea is explored for its potential therapeutic applications. Its ability to inhibit specific enzymes makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its unique structural features make it a valuable component in the development of new materials.

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea primarily involves the inhibition of specific enzymes. The compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. This inhibition can lead to the disruption of various biological pathways, making it a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    N-phenylthiourea: Lacks the nitro and tetrahydronaphthalenyl groups.

    N-(3-nitrophenyl)thiourea: Lacks the tetrahydronaphthalenyl group.

    N’-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea: Lacks the nitro group.

Uniqueness

N-(3-nitrophenyl)-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea is unique due to the presence of both the nitro group and the tetrahydronaphthalenyl group. This combination imparts distinct chemical and biological properties to the compound, making it more versatile in its applications compared to its simpler counterparts.

Properties

IUPAC Name

1-(3-nitrophenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c21-20(22)14-8-4-7-13(11-14)18-17(23)19-16-10-3-6-12-5-1-2-9-15(12)16/h1-2,4-5,7-9,11,16H,3,6,10H2,(H2,18,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYOYGTDQLISWPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC(=S)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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